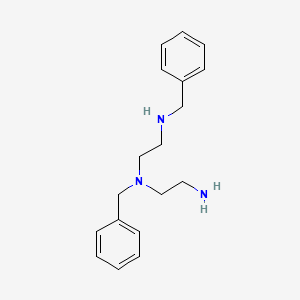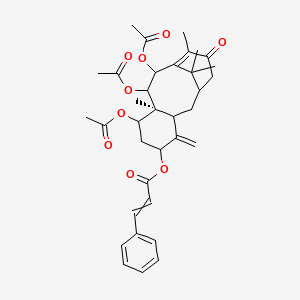
7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deacetoxytaxinine B is a taxane diterpenoid compound isolated from the stem bark of Taxus chinensis . It belongs to the family of Taxol compounds, which are known for their significant pharmacological activities, particularly in cancer treatment . The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
Méthodes De Préparation
The preparation of 2-Deacetoxytaxinine B involves a multi-step synthetic route starting from paclitaxel. The synthesis includes a series of chemical reactions and substitution reactions . The industrial production methods are complex and typically involve the extraction of the compound from natural sources such as the Taxus chinensis plant .
Analyse Des Réactions Chimiques
2-Deacetoxytaxinine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified taxane derivatives with potential pharmacological activities .
Applications De Recherche Scientifique
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other taxane derivatives . In biology and medicine, it has shown significant antiplatelet activity and is being studied for its potential use in cancer treatment . In the industry, it is used in the development of new pharmacological agents and as a reference compound in various analytical techniques .
Mécanisme D'action
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with molecular targets and pathways related to platelet aggregation. It acts as a potent antiplatelet agent by inhibiting the aggregation of platelets induced by various agonists . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways that regulate platelet function .
Comparaison Avec Des Composés Similaires
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include taxinine, taxinine A, taxinine B, taxacin, taxchinin B, and taxol . These compounds share a similar core structure but differ in their side chains and functional groups, which result in varying pharmacological properties . 2-Deacetoxytaxinine B stands out for its potent antiplatelet activity and potential use in cancer treatment .
Propriétés
Formule moléculaire |
C35H42O9 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
[(8S)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/t25?,26?,28?,29?,32?,33?,35-/m0/s1 |
Clé InChI |
OBBKIKZFVSBXJQ-YABRBQLYSA-N |
SMILES isomérique |
CC1=C2C(C([C@]3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
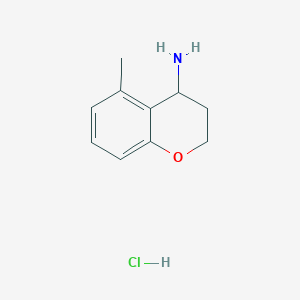

![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
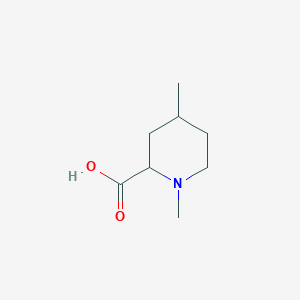
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

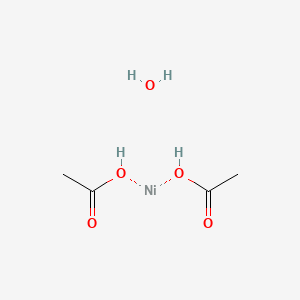
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
